molecular formula C18H16N2O2 B2938218 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 872333-72-7

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2938218
CAS No.: 872333-72-7
M. Wt: 292.338
InChI Key: WLQBJNACZDCYNB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodiazole ring, being aromatic, would contribute to the compound’s stability. The methoxy, phenoxy, and prop-2-yn-1-yl groups would likely influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzodiazole ring might undergo electrophilic substitution reactions, while the methoxy and phenoxy groups might be involved in nucleophilic substitution reactions. The prop-2-yn-1-yl group could potentially participate in reactions involving alkynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodiazole ring might contribute to its stability and aromaticity, while the methoxy, phenoxy, and prop-2-yn-1-yl groups might influence its polarity, solubility, and reactivity .

Scientific Research Applications

Catalytic Applications

A study explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of incorporating similar compounds into catalytic frameworks, enhancing catalytic activity, stability, recycling ability, and operational flexibility in heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

The antimicrobial properties of compounds derived from similar molecular structures have been evaluated, indicating potential for these substances in combating bacterial and fungal infections. For instance, Schiff base ligands synthesized from imino-4-methoxyphenol thiazole have shown moderate activity against bacteria and fungi, suggesting a pathway for the development of new antimicrobial agents (Vinusha et al., 2015).

Synthesis of Novel Compounds

Research into the synthesis of new compounds featuring structural motifs related to "2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole" has led to the creation of molecules with interesting properties. For example, novel alkyne-containing thiazole derivatives have been characterized and evaluated for their antibacterial activity, offering insights into the development of new therapeutic agents (Mori et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. Such studies could provide valuable insights into the properties and potential applications of this compound .

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQBJNACZDCYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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